Cetylpyridinium chloride
Overview
Description
Cetylpyridinium chloride is a cationic quaternary ammonium compound widely used for its antiseptic properties. It is commonly found in over-the-counter personal care products such as mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . This compound is effective in killing bacteria and other microorganisms, making it a valuable ingredient in products aimed at preventing dental plaque and reducing gingivitis .
Mechanism of Action
Target of Action
Cetylpyridinium chloride (CPC) is a cationic quaternary ammonium compound with broad-spectrum antiseptic properties . Its primary targets are a wide range of bacteria, including Staphylococcus aureus , and viruses such as SARS-CoV-2 . These microorganisms are frequently found in the human microbiota and can cause a variety of infections .
Mode of Action
CPC interacts with its targets by binding to the negatively charged bacterial cell membranes, leading to membrane disruption . This interaction inhibits the growth of pathogenic bacteria, decreases new dental plaque growth, removes existing dental plaque, and inhibits the production of virulence factors . In the case of viruses, CPC has been shown to block viral entry or inhibit viral fusion with target cells .
Biochemical Pathways
It is known that the disruption of the bacterial cell membrane leads to leakage of intracellular contents, resulting in cell death . In the case of viruses, CPC inhibits the fusion of the virus with the target cells, preventing the virus from entering the cell and replicating .
Pharmacokinetics
It is generally used topically in oral care products, and its action is localized rather than systemic .
Result of Action
The primary result of CPC’s action is its antiseptic activity. It effectively reduces dental plaque and gingivitis . It also diminishes the growth of pathogenic bacteria and inhibits the production of virulence factors . In terms of its antiviral activity, CPC has been shown to reduce SARS-CoV-2 infectivity .
Action Environment
The efficacy and stability of CPC can be influenced by environmental factors. For instance, it is typically used in a well-ventilated area to avoid inhalation . Furthermore, the presence of organic matter can decrease its effectiveness. Despite these factors, CPC remains stable and effective in a wide range of conditions, making it a reliable ingredient in many over-the-counter products .
Biochemical Analysis
Biochemical Properties
Cetylpyridinium chloride exhibits broad-spectrum antiseptic properties . It has demonstrated a rapid bactericidal effect on gram-positive pathogens . The compound’s structure allows it to disrupt the integrity of microbial cell membranes .
Cellular Effects
This compound interacts with the cell membrane of microbes, causing disruption of cell integrity and leakage of cellular components . At low concentrations, it leads to activation of intracellular latent ribonucleases of microbes to promote cell autolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the bacterial cell membrane. The hexadecane chain of the compound disorganizes the lipid membrane, leading to a complete rupture of the bacterial cell membrane . This results in osmotic imbalance, leakage of cytoplasmic components, and eventually cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, a study showed that the use of this compound-based toothpaste and mouth rinse in orthodontic patients had a limited effect in reducing plaque accumulation and gingival inflammation .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that the compound has a lethal dose or concentration (LD, LC): LD50 (median dose) is 36 mg/kg (rabbit, iv), 400 mg/kg (rabbit, oral), 6 mg/kg (rat, ip), 30 mg/kg (rat, iv), 200 mg/kg (rat, oral), 250 mg/kg (rat, sc), 10 mg/kg (mouse, ip), 108 mg/kg (mouse, oral) .
Metabolic Pathways
There is currently no readily available data regarding the metabolic pathways of this compound .
Transport and Distribution
Due to its positive charge, it can easily bind to the negatively charged cell membrane of microbes .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the cell membrane of microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetylpyridinium chloride is synthesized through the quaternization of pyridine with cetyl chloride. The reaction typically involves heating pyridine with cetyl chloride in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow synthesis. This method offers several advantages over traditional batch processes, including reduced reaction times, higher yields, and improved product purity. The continuous flow protocol involves the reaction of pyridine with cetyl chloride under controlled conditions, resulting in a high-purity product with an isolated yield of over 90% .
Chemical Reactions Analysis
Types of Reactions: Cetylpyridinium chloride primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of cetylpyridinium hydroxide.
Oxidation: Under certain conditions, this compound can undergo oxidation reactions, although these are less common.
Major Products:
Cetylpyridinium Hydroxide: Formed through nucleophilic substitution with hydroxide ions.
Oxidized Products: Formed under specific oxidative conditions.
Scientific Research Applications
Cetylpyridinium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Surfactant: Used as a surfactant in various chemical reactions and processes due to its ability to reduce surface tension.
Biology:
Antimicrobial Agent: Employed in microbiological studies to investigate its effects on bacterial cell membranes and its antimicrobial efficacy.
Medicine:
Oral Care Products: Widely used in mouthwashes, toothpastes, and lozenges to prevent dental plaque, reduce gingivitis, and maintain oral hygiene.
Pharmaceutical Preservative: Used as a preservative in certain pharmaceutical formulations to prevent microbial contamination.
Industry:
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties, commonly used in disinfectants and antiseptics.
Chlorhexidine: A cationic antiseptic with broad-spectrum antimicrobial activity, often used in oral care products and medical disinfectants.
Uniqueness:
Application Range: Its use in a wide range of personal care and industrial products highlights its versatility and effectiveness.
This compound’s unique combination of antimicrobial efficacy, safety, and versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-hexadecylpyridin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKDRGPMQRFJGP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041761 | |
Record name | Cetylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; [HSDB] | |
Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cetylpyridinium chloride | |
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Solubility |
Very soluble in water, chloroform | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/, EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/, EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/ | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
123-03-5, 6004-24-6 | |
Record name | Cetylpyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetylpyridinium chloride [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123035 | |
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Record name | cetylpyridinium chloride | |
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Record name | cetylpyridinium chloride | |
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Record name | Pyridinium, 1-hexadecyl-, chloride (1:1) | |
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Record name | Cetylpyridinium chloride | |
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Record name | Cetylpyridinium chloride | |
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Record name | CETYLPYRIDINIUM CHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR7T22E2S | |
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Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80 °C | |
Record name | CETYLPYRIDINIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/38 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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